molecular formula C21H25N3O B5701760 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No. B5701760
M. Wt: 335.4 g/mol
InChI Key: IEZJFWYMAZIUMZ-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide, also known as MBZP, is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of neurotransmitters in the brain, which may explain its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of neurotransmitters in the brain. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is its versatility in terms of its potential therapeutic applications. It has been found to exhibit activity against a wide range of diseases, including cancer, fungal infections, and neurodegenerative disorders. However, one of the limitations of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of interest is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, which may improve its effectiveness in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide and to identify potential drug targets for its therapeutic applications.

Synthesis Methods

The synthesis of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves the reaction of 2-methylbenzimidazole with 2-(2-bromoethyl)-1-(2-methylbenzyl)-1H-benzimidazole in the presence of a base. The resulting compound is then subjected to a coupling reaction with propanoyl chloride to obtain 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide.

Scientific Research Applications

2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antiviral, and anticancer properties. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-methyl-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-10-6-7-11-19(18)24(20)14-17-9-5-4-8-16(17)3/h4-11,15H,12-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZJFWYMAZIUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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